2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Description
2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C13H10FN5O2 and its molecular weight is 287.254. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .
Mode of Action
The compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activities . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The inhibition of c-Met leads to the suppression of the HGF/c-Met signaling pathway, which is involved in cell growth, motility, and differentiation . On the other hand, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a key role in angiogenesis .
Pharmacokinetics
The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
The compound 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways. The compound’s interaction with these enzymes could influence various biochemical reactions within the cell .
Cellular Effects
In vitro studies have shown that this compound can exhibit antiproliferative activities against certain cancer cell lines . It has been observed to inhibit the growth of cells in a dose-dependent manner, and induce apoptosis . The compound’s effects on cell function could be attributed to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . These interactions can lead to enzyme inhibition or activation, and changes in gene expression, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Based on its observed biochemical and cellular effects, it can be inferred that the compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activities toward c-Met/VEGFR-2 kinases , it may interact with enzymes or cofactors in related metabolic pathways.
Properties
IUPAC Name |
2-fluoro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAGBFDMRHJKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.